molecular formula C7H7ClN2O2 B1524964 3-Chloro-2-methyl-5-nitroaniline CAS No. 1082041-96-0

3-Chloro-2-methyl-5-nitroaniline

Cat. No.: B1524964
CAS No.: 1082041-96-0
M. Wt: 186.59 g/mol
InChI Key: LAOFFTNYSNHASZ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Anilines and Nitroaromatics

Substituted anilines and nitroaromatics are foundational classes of compounds in organic chemistry. researchgate.netnih.gov Aniline (B41778), a primary aromatic amine, and its derivatives are characterized by the nucleophilic amino group attached to an aromatic ring. learncbse.in The reactivity of the amino group and the aromatic ring can be finely tuned by the presence of various substituents.

Nitroaromatics, on the other hand, are characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system. This class of compounds is pivotal as precursors to aromatic amines through the reduction of the nitro group. nih.govacs.org

3-Chloro-2-methyl-5-nitroaniline is a molecule that embodies the characteristics of both these classes. The interplay between the electron-donating amino group and the electron-withdrawing nitro and chloro groups creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity in various chemical transformations. The methyl group further adds to the structural complexity and can influence reaction selectivity.

Historical Perspective on its Synthesis and Early Chemical Explorations

The synthesis of substituted anilines has been a subject of extensive research for over a century. Early methods often involved harsh reaction conditions. The synthesis of chloro- and nitro-substituted anilines, in particular, has evolved significantly.

Historically, the synthesis of compounds like this compound would likely have involved a multi-step process starting from a simpler aromatic precursor like toluene (B28343). A typical synthetic route might involve the nitration of a substituted toluene derivative, followed by chlorination and subsequent reduction of a nitro group or amination. For instance, the synthesis of a related compound, 3-chloro-2-methylaniline (B42847), has been achieved through the reduction of 2-chloro-6-nitrotoluene (B1664060) using methods like catalytic hydrogenation or iron-hydrochloric acid reduction. google.comgoogle.compatsnap.com These methods, while effective, often presented challenges such as catalyst poisoning and the formation of unwanted byproducts. google.compatsnap.com

Early explorations would have focused on understanding the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions and the reactivity of the amino group in diazotization and coupling reactions.

Significance as a Building Block in Complex Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of multiple, distinct functional groups allows for a variety of chemical modifications.

The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in coupling reactions to form azo dyes. gneechem.com The nitro group can be selectively reduced to an amino group, opening up further avenues for functionalization. The chloro substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

This multi-functional nature makes this compound and related compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and pigments. google.comgneechem.comontosight.ai For example, a similar compound, 5-chloro-2-methyl-4-nitroaniline (B81961), is used in the production of azo dyes and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. gneechem.com The structural motif present in this compound is found in various biologically active molecules.

Overview of Current Academic Research Directions and Challenges

Current research involving substituted anilines and nitroaromatics is focused on developing more sustainable and efficient synthetic methodologies. nih.govacs.org This includes the use of greener catalysts, such as gold nanoparticles, for the chemoselective hydrogenation of nitro compounds. nih.gov Biocatalytic approaches, utilizing enzymes like nitroreductases, are also being explored as environmentally friendly alternatives to traditional chemical methods for the reduction of nitroaromatics to anilines. nih.govacs.org

Furthermore, contemporary research is actively exploring the synthesis of novel derivatives of such compounds for applications in materials science and medicinal chemistry. The unique electronic and structural features of these molecules make them attractive candidates for the development of new functional materials and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOFFTNYSNHASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 Methyl 5 Nitroaniline

Established Reaction Pathways for its Preparation

The synthesis of 3-Chloro-2-methyl-5-nitroaniline can be approached through several established chemical transformations. These routes typically involve the sequential introduction of the desired functional groups onto a simpler aromatic scaffold. The primary strategies include the nitration of substituted chlorotoluenes or aminotoluenes, and the halogenation of appropriate methylnitroaniline precursors.

Nitration Strategies for Chlorotoluenes and Aminotoluenes

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (—NO₂) onto an aromatic ring. In the context of synthesizing this compound, this strategy would ideally start from 3-chloro-2-methylaniline (B42847). However, the direct nitration of anilines can be problematic due to the strong activation of the ring by the amino group, which can lead to multiple nitration products and oxidation by the strong nitric acid conditions.

To control the reaction, the highly activating amino group is typically protected, often by acetylation to form an acetanilide. This moderately deactivating acetylamino group directs the incoming nitro group primarily to the para position.

A plausible, though less direct, nitration-based route could start from o-toluidine. This multi-step process involves:

Acetylation: o-Toluidine is first reacted with acetic anhydride (B1165640) to form N-acetyl-o-toluidine. This step protects the amino group. google.com

Nitration: The resulting N-acetyl-o-toluidine is then nitrated. The ortho-para directing acetylamino group and the ortho-para directing methyl group would lead to a mixture of isomers, with nitration at position 5 (para to the acetylamino group) being a significant product, yielding N-acetyl-2-methyl-5-nitroaniline. guidechem.com

Hydrolysis: The N-acetyl-2-methyl-5-nitroaniline intermediate is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield 2-methyl-5-nitroaniline (B49896). guidechem.comchemicalbook.com

This intermediate, 2-methyl-5-nitroaniline, is a key precursor for subsequent halogenation to obtain the final product.

Halogenation Approaches on Methylnitroanilines

A more direct and common approach to this compound is the selective chlorination of 2-methyl-5-nitroaniline. chemicalbook.com In this electrophilic aromatic substitution reaction, the position of the incoming chlorine atom is dictated by the directing effects of the substituents already on the ring (the amino, methyl, and nitro groups).

The amino group is a powerful activating, ortho-, para-directing group. The nitro group is a deactivating, meta-directing group. The methyl group is a weakly activating, ortho-, para-directing group. The directing power of the amino group dominates, guiding the electrophile (Cl⁺) to the positions ortho and para to it. The para position is blocked by the nitro group. Of the two ortho positions (C3 and C6), the C3 position is electronically favored and less sterically hindered than the C6 position, which is between the amino and methyl groups. Therefore, chlorination of 2-methyl-5-nitroaniline is highly regioselective, yielding this compound as the major product.

A similar strategy is documented for the synthesis of related compounds, such as the chlorination of 2-methyl-4-nitroaniline (B30703) with a chlorinating agent like t-butylhypochlorite under neutral conditions to produce 2-chloro-4-nitro-6-methylaniline. googleapis.comgoogle.com

Multi-Step Synthesis from Simpler Precursors

Complex organic molecules are often built through multi-step synthetic sequences that start from simple, readily available precursors. libretexts.org The synthesis of this compound is a prime example. A logical pathway starting from o-nitrotoluene illustrates this principle:

Chlorination of o-Nitrotoluene: The process begins with the chlorination of o-nitrotoluene. This reaction yields a mixture of isomers, with 2-chloro-6-nitrotoluene (B1664060) being the major product (around 80%). chemicalbook.comchemicalbook.com This intermediate can be separated from the other isomers by vacuum distillation. chemicalbook.com

Reduction of the Nitro Group: The separated 2-chloro-6-nitrotoluene (also known as 1-chloro-2-methyl-3-nitrobenzene) is then reduced to form 3-chloro-2-methylaniline. nih.gov This reduction can be achieved using various methods, including catalytic hydrogenation or, more traditionally, with iron powder in the presence of hydrochloric acid. prepchem.comchemicalbook.com

Protection of the Amino Group: The resulting 3-chloro-2-methylaniline has a reactive amino group that must be protected before the subsequent nitration step. This is typically done via acetylation with acetic anhydride to form N-acetyl-3-chloro-2-methylaniline.

Nitration: The protected compound is then nitrated using a mixture of nitric and sulfuric acids. The acetylamino group directs the incoming nitro group to the para position (position 5), resulting in N-acetyl-3-chloro-2-methyl-5-nitroaniline.

Hydrolysis: The final step is the removal of the acetyl protecting group through hydrolysis, yielding the target compound, this compound.

This comprehensive pathway demonstrates the strategic application of sequential reactions to control the introduction of functional groups and achieve the desired substitution pattern.

Development of Novel and Efficient Synthetic Routes

While established pathways provide reliable methods for producing this compound, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.

Chemo-, Regio-, and Stereoselective Synthesis

The efficiency of a synthetic route to a specific isomer like this compound is highly dependent on the selectivity of the reactions involved.

Regioselectivity is paramount. In the halogenation of 2-methyl-5-nitroaniline, the regiochemical outcome is controlled by the powerful ortho-directing influence of the amino group, leading the chlorine atom to the C3 position. Similarly, in the nitration of N-acetyl-3-chloro-2-methylaniline, the regioselectivity is governed by the para-directing effect of the N-acetyl group. Understanding and exploiting these directing effects is crucial for maximizing the yield of the desired product while minimizing the formation of unwanted isomers, which would require difficult purification steps. quora.com

Chemoselectivity , the ability to react with one functional group in the presence of others, is also critical. For instance, during the reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline, it is essential that the reducing agent selectively reduces the nitro group without affecting the chloro-substituent (hydrogenolysis). While catalytic hydrogenation with catalysts like Raney nickel is effective, it sometimes requires the addition of inhibitors to prevent dechlorination. google.com Methods using iron and hydrochloric acid or polysulfides are often preferred for their high chemoselectivity in this type of transformation. prepchem.comgoogle.com

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the synthesis of this compound and related compounds, several developments reflect this trend:

Alternative Nitrating Agents: Traditional nitration using a mixture of concentrated nitric and sulfuric acids generates significant amounts of acidic waste. Research has explored alternatives. For instance, a patented process for synthesizing a related compound, 5-chloro-2-nitroaniline, uses nitrogen dioxide as the nitrating agent for m-dichlorobenzene, which avoids the production of spent acid and reduces environmental pollution. google.com Another approach involves using protonated zeolite beta as a catalyst with acetyl nitrate (B79036), which can improve selectivity and simplify work-up procedures. google.com

Greener Reduction Methods: The classic Béchamp reduction using iron filings and hydrochloric acid, while effective, produces large quantities of iron oxide sludge. Alternative reduction methods are being explored. A Chinese patent describes the use of sulfur and sodium bicarbonate in N,N-dimethylformamide as a reducing system for 2-chloro-6-nitrotoluene. google.com This method uses inexpensive and non-toxic sulfur as the reducing agent and simplifies the post-reaction treatment, making it more suitable for industrial production. google.com Another patented method uses polysulfides (like sodium polysulphide) in the presence of an ammonium (B1175870) salt for the reduction, offering a high-yield and safe alternative. google.compatsnap.com

Catalytic Processes: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. The development of more robust and selective catalysts for hydrogenation that prevent side reactions like dechlorination is an active area of research.

By incorporating these principles, chemists aim to design synthetic pathways that are not only efficient and high-yielding but also more sustainable and environmentally responsible.

Data Tables

Table 1: Summary of Synthetic Pathways

PathwayStarting MaterialKey Intermediate(s)Key Reactions
Halogenation 2-Methyl-5-nitroaniline-Electrophilic chlorination
Multi-step from o-Nitrotoluene o-Nitrotoluene2-Chloro-6-nitrotoluene, 3-Chloro-2-methylanilineChlorination, Reduction, Acetylation, Nitration, Hydrolysis
Multi-step from o-Toluidine o-ToluidineN-acetyl-o-toluidine, 2-Methyl-5-nitroanilineAcetylation, Nitration, Hydrolysis, Chlorination

Catalytic Methods in Synthesis

The synthesis of this compound heavily relies on catalytic procedures, particularly for the reduction of the nitro group in the precursor. The subsequent nitration step also employs catalytic principles, typically through acid catalysis.

The reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline is a critical step where various catalytic systems can be employed. One of the most common methods is catalytic hydrogenation. This involves reacting the starting material with hydrogen gas in the presence of a metal catalyst. Palladium supported on carbon (Pd/C) is a highly effective catalyst for this transformation, demonstrating high selectivity and minimizing undesired side reactions like dehalogenation. chemicalbook.com

Another widely used method is chemical reduction using metals in an acidic medium. The Béchamp reduction, which uses iron filings activated by an acid such as hydrochloric acid, is a classic and industrially viable method. chemicalbook.comprepchem.com Raney nickel is another effective hydrogenation catalyst for this conversion.

Alternative, non-metal-based reduction methods have also been developed. One such process involves the use of sulfur and sodium bicarbonate in a solvent like N,N-dimethylformamide. google.com Another patented method utilizes polysulfides, such as sodium polysulfide, in the presence of an ammonium salt to carry out the reduction. patsnap.comgoogle.com

For the subsequent nitration of the 3-chloro-2-methylaniline intermediate, the reaction is typically catalyzed by a strong acid. The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. ontosight.ai To avoid oxidation of the amino group and to ensure regioselectivity, the amine is often first protected via acylation (e.g., reacting with acetic anhydride), followed by nitration and subsequent deprotection. chemicalbook.com

Table 1: Catalytic Methods in the Synthesis of 3-Chloro-2-methylaniline (Intermediate)

Reduction Method Catalyst/Reagents Precursor Product
Catalytic Hydrogenation Palladium on Carbon (Pd/C), H₂ 2-chloro-6-nitrotoluene 3-chloro-2-methylaniline
Chemical Reduction Iron (Fe), Hydrochloric Acid (HCl) 2-chloro-6-nitrotoluene 3-chloro-2-methylaniline
Chemical Reduction Sulfur (S), Sodium Bicarbonate (NaHCO₃) 2-chloro-6-nitrotoluene 3-chloro-2-methylaniline
Chemical Reduction Sodium Polysulfide (Na₂Sₓ), Ammonium Salt 2-chloro-6-nitrotoluene 3-chloro-2-methylaniline
Nitration (Final Step) H₂SO₄ (catalyst), HNO₃ 3-chloro-2-methylaniline This compound

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation.

In the catalytic hydrogenation of 2-chloro-6-nitrotoluene using a Pd/C catalyst, favorable conditions have been identified as a temperature of 353 K (80°C) and a hydrogen pressure of 1 MPa. These conditions lead to high selectivity, with the yield of the dehalogenated side product being less than 1.2%. For the reduction using iron powder and hydrochloric acid, the reaction is typically run at boiling temperatures (approximately 90-100°C) for several hours, with reported yields reaching up to 94%. chemicalbook.comprepchem.com

The method employing sulfur and sodium bicarbonate requires heating at temperatures between 110-140°C for a duration of 10 to 24 hours, resulting in yields of 77% to 81%. google.com A high-yield process using polysulfides operates at a temperature range of 30-105°C, with patents claiming yields as high as 98%. google.com

For the nitration step, careful temperature control is essential. Direct nitration of anilines can be aggressive, leading to oxidation and the formation of multiple isomers. learncbse.in To circumvent these issues, a common strategy is to first protect the amino group by converting it to an acetamide. This protected intermediate is then nitrated. For instance, the nitration of a protected 3-chloroaniline (B41212) derivative is effectively carried out at a controlled temperature range of -5 to 10°C, which helps in managing the exothermic nature of the reaction and improving the selectivity for the desired isomer. chemicalbook.com Following nitration, the protecting acetyl group is removed via hydrolysis to yield the final nitroaniline product.

Table 2: Optimized Reaction Conditions and Yields for Intermediate Synthesis

Method Temperature Duration Reported Yield
Iron/HCl Reduction 90-100 °C ~3 hours ~94% prepchem.com
Sulfur/NaHCO₃ Reduction 110-140 °C 10-24 hours 77-81% google.com
Polysulfide Reduction 30-105 °C Not Specified Up to 98% google.com
Nitration of Protected Amine -5 to 10 °C Not Specified High (specific yield not stated) chemicalbook.com

Purification Techniques and Strategies for Synthesis Products

Effective purification is paramount to obtaining this compound with the high degree of purity required for its subsequent applications. The purification process addresses both the intermediate and the final product.

Following the reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline, the typical work-up procedure involves neutralizing the acidic reaction mixture. The crude product is then isolated. Steam distillation is an effective method for separating the volatile 3-chloro-2-methylaniline from the non-volatile iron salts and other impurities. chemicalbook.comprepchem.com The collected distillate, containing the aniline (B41778), is then subjected to vacuum distillation to achieve a higher purity. prepchem.com In other described methods, after the reaction, the organic phase is separated, washed with water until neutral, and then purified by distillation under reduced pressure. patsnap.com

The purification of the final product, this compound, requires robust techniques to separate it from any unreacted starting materials or isomeric by-products formed during the nitration. After the nitration reaction, a common initial step is to quench the reaction mixture by pouring it into ice water, which typically causes the crude product to precipitate.

For further purification, crystallization is a standard and effective method. The crude solid is dissolved in a suitable hot solvent, such as ethanol (B145695), and then allowed to cool slowly, leading to the formation of purified crystals.

Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for purifying nitroanilines. slideplayer.combartleby.com A glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude product mixture is then loaded onto the column and a solvent or a mixture of solvents (the mobile phase) is passed through. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection in different fractions. For related nitroanilines, solvent systems such as acetone/petroleum ether have been successfully used. ontosight.ai The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC). For a final, rigorous assessment of purity, High-Performance Liquid Chromatography (HPLC) is often employed. slideplayer.comchromatographyonline.com

Table 3: Summary of Purification Techniques

Compound Purification Step Technique Details
3-chloro-2-methylaniline Initial Purification Steam Distillation Separates product from inorganic salts. chemicalbook.comprepchem.com
3-chloro-2-methylaniline Final Purification Vacuum Distillation Purifies the volatile aniline under reduced pressure. prepchem.com
This compound Initial Isolation Precipitation Crude product precipitates upon adding reaction mixture to water.
This compound Main Purification Crystallization Utilizes solvents like ethanol to obtain pure crystals from crude solid.
This compound High-Purity Separation Column Chromatography Separates isomers and impurities using a stationary phase (e.g., silica gel) and a mobile phase. slideplayer.combartleby.com
This compound Purity Analysis HPLC Quantifies the purity of the final product. chromatographyonline.com

Chemical Transformations and Reaction Mechanisms of 3 Chloro 2 Methyl 5 Nitroaniline

Reactivity of the Amino Group

The amino group (-NH₂) in 3-Chloro-2-methyl-5-nitroaniline is a primary aromatic amine, and its reactivity is characteristic of this functional group, influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Acylation and Alkylation Reactions

The amino group of anilines readily undergoes acylation with acylating agents like acid chlorides and anhydrides. This reaction is fundamental in protecting the amino group or in the synthesis of amides. For instance, the reaction of aniline (B41778) with benzoyl chloride is a well-established method for producing N-phenylbenzamide. learncbse.in Similarly, this compound is expected to react with various acylating agents to form the corresponding N-acylated products.

Alkylation of the amino group can also be achieved, though it can be more challenging to control than acylation, often leading to a mixture of mono- and poly-alkylated products. The reaction of aniline with an excess of methyl iodide in the presence of a base like sodium carbonate results in the formation of a quaternary ammonium (B1175870) salt. learncbse.in

Table 1: Representative Acylation and Alkylation Reactions of Anilines

Reactant Reagent Product Type
Aniline Benzoyl Chloride N-Acylated Aniline
Aniline Acetic Anhydride (B1165640) N-Acylated Aniline
Aniline Excess Methyl Iodide / Na₂CO₃ Quaternary Ammonium Salt

Diazotization and Coupling Reactions

Primary aromatic amines are key substrates for diazotization reactions, which involve treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). learncbse.inmasterorganicchemistry.com This reaction converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻), which is a highly versatile intermediate. learncbse.inmasterorganicchemistry.com

These diazonium salts are excellent electrophiles and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. learncbse.in This is the foundational chemistry for the synthesis of a vast array of azo dyes. The coupling reaction generally occurs at the para position of the coupling agent, unless it is blocked. learncbse.in A room-temperature diazotization and subsequent coupling of 2-chloroaniline (B154045) has been demonstrated using a deep eutectic solvent-ethanol system. rsc.org Given this established reactivity, this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.

Table 2: General Scheme for Diazotization and Azo Coupling

Step Reactants Conditions Intermediate/Product
Diazotization This compound, NaNO₂, HCl 0-5 °C 3-Chloro-2-methyl-5-nitrobenzenediazonium chloride
Azo Coupling Diazonium Salt, Electron-rich Aromatic Compound (e.g., Phenol) Alkaline or Acidic Medium Azo Dye

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). A notable example is the condensation of 2-methyl-3-nitroaniline, a close structural analog, with 5-nitrothiophene-2-carbaldehyde, which results in the formation of a new Schiff base. iucr.org This reaction underscores the ability of the amino group in substituted nitroanilines to act as a nucleophile, attacking the electrophilic carbonyl carbon. Such condensation reactions are pivotal in the synthesis of various heterocyclic compounds and other complex organic molecules. beilstein-journals.orgsciencescholar.us

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be the site of chemical transformation.

Reduction Reactions to Amino Functionalities

One of the most significant reactions of the nitro group is its reduction to a primary amino group (-NH₂). This transformation is a key step in the synthesis of diamino derivatives, which are important building blocks for pharmaceuticals, dyes, and polymers. Various reducing agents can be employed to achieve this.

Common methods include catalytic hydrogenation or the use of metals in acidic media. For instance, the reduction of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) can be accomplished using iron powder in the presence of hydrochloric acid. google.com Alternative methods described in patents for structurally similar compounds include the use of sulfur and sodium bicarbonate in N,N-dimethylformamide or the use of polysulfides. google.comgoogle.com Another documented method involves the reduction of 3-chloro-5-nitrotoluene (B98224) to 3-chloro-5-methylaniline (B1314063) using tin chloride or Raney nickel as the reducing agent. googleapis.com These methods are applicable for the reduction of the nitro group in this compound to yield 3-chloro-2-methylbenzene-1,5-diamine.

Table 3: Reduction Methods for Nitroaromatic Compounds

Starting Material Reducing Agent(s) Solvent Product Reference
2-Chloro-6-nitrotoluene Iron powder, Hydrochloric acid - 3-Chloro-2-methylaniline google.com
2-Chloro-6-nitrotoluene Sulfur, Sodium bicarbonate N,N-dimethylformamide 3-Chloro-2-methylaniline google.com
6-Chloro-2-nitrotoluene Polysulfide, Ammonium salt Water 3-Chloro-2-methylaniline google.com
3-Chloro-5-nitrotoluene Tin chloride or Raney nickel Ethanol (B145695) 3-Chloro-5-methylaniline googleapis.com

Reactions Involving Electrophilic or Nucleophilic Attack on the Nitro Group

Direct electrophilic attack on the nitro group is not a common reaction pathway as the nitro group is a strong deactivating group, making the aromatic ring electron-deficient and less susceptible to further electrophilic substitution. chemguide.co.uk

Reactivity of the Chloro Substituent

The chlorine atom, a halogen, is a key functional group for several important chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comcsbsju.edu The subsequent departure of the leaving group restores the aromaticity of the ring.

The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Strong electron-withdrawing groups (EWGs) are crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. libretexts.org This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group. youtube.com

In this compound, the potent electron-withdrawing nitro group (-NO₂) is situated meta to the chloro substituent. This position offers no direct resonance stabilization to the Meisenheimer complex that would be formed by nucleophilic attack at the chlorine-bearing carbon. libretexts.orgquora.com Consequently, the activating effect of the nitro group on the substitution of the chlorine is significantly diminished compared to isomers where it is in an ortho or para position.

Conversely, the amino group (-NH₂) is a strong electron-donating group (EDG), which increases electron density on the ring and generally deactivates it towards nucleophilic attack. The methyl group (-CH₃) is a weak EDG. The presence of these groups, particularly the amino group ortho to the chlorine, further disfavors a classical SNAr reaction at this position. Therefore, direct displacement of the chloro group by common nucleophiles under standard SNAr conditions is expected to be slow and require harsh conditions, if it occurs at all.

Table 1: Factors Influencing SNAr Reactivity of this compound

Substituent Position Relative to Chloro Electronic Effect Impact on SNAr at C-Cl
Nitro (-NO₂) meta Strong Electron-Withdrawing Minimal activation (no resonance stabilization)
Amino (-NH₂) ortho Strong Electron-Donating Strong deactivation
Methyl (-CH₃) ortho Weak Electron-Donating Weak deactivation

While classical SNAr may be challenging, modern transition-metal-catalyzed reactions provide powerful alternatives for functionalizing aryl chlorides. Palladium-catalyzed cross-coupling reactions are particularly prominent. The Buchwald-Hartwig amination, for instance, enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. youtube.comyoutube.com

This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance of various functional groups, including nitro groups. youtube.comnih.gov The generally accepted catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com

For this compound, a Buchwald-Hartwig reaction could be employed to introduce a new amino substituent in place of the chlorine atom. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., bulky, electron-rich ligands like XPhos or SPhos), and base (e.g., sodium tert-butoxide) is critical for achieving high efficiency. youtube.comorganic-chemistry.org

A potential reaction is shown below: this compound + R¹R²NH → (Pd Catalyst, Ligand, Base) → N-Aryl-2-methyl-5-nitroaniline

Recent advancements have even demonstrated that nitroarenes can serve a dual role in Buchwald-Hartwig-type reactions, acting as both an arylamine precursor (via in situ reduction) and an electrophile (via C-NO₂ activation), highlighting the versatility of palladium catalysis in the presence of nitro groups. rsc.org

The chloro group can be exchanged for another halogen, such as iodine or bromine, through a metal-mediated process often referred to as an "Aromatic Finkelstein Reaction". nih.gov These transformations are valuable because aryl iodides are typically more reactive than aryl chlorides in many subsequent cross-coupling reactions. mdma.ch

Copper and nickel are the most commonly used metals for catalyzing these exchanges. rsc.org For example, a copper(I)-catalyzed reaction using copper(I) iodide (CuI) in the presence of a suitable ligand (like a diamine) and a halide source (e.g., sodium iodide) can effectively convert an aryl chloride to an aryl iodide. mdma.chorganic-chemistry.org

A plausible halogen exchange reaction for this compound would be: this compound + NaI → (CuI, Ligand, Solvent, Heat) → 3-Iodo-2-methyl-5-nitroaniline + NaCl

The mechanism for these reactions can vary, but for copper-catalyzed systems, it may involve oxidative addition of the aryl halide to a Cu(I) species, followed by halide exchange and reductive elimination. nih.gov It is noteworthy that some radical-based mechanisms for halogen exchange can be inhibited by nitroarenes, so careful selection of reaction conditions is necessary. nih.gov

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is generally less reactive than the other functional groups present. However, it can undergo certain transformations under specific conditions.

Direct functionalization of the methyl group, for example through free-radical halogenation, is possible but can be challenging to control. Such reactions often require harsh conditions (e.g., UV light or high temperatures) which could lead to undesired side reactions involving the other functional groups on the ring. The electron-withdrawing nitro group and the electron-donating amino group can both influence the stability of radical intermediates at the benzylic position, complicating the reaction outcome. More controlled methods for side-chain functionalization might involve metallation followed by quenching with an electrophile, but this would likely be directed by the more acidic N-H bond of the amino group.

A more common reaction of alkyl groups on an aromatic ring is side-chain oxidation. libretexts.org When treated with a strong oxidizing agent, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), an alkyl side chain can be oxidized to a carboxylic acid, provided it has at least one benzylic hydrogen. libretexts.orgyoutube.com

For this compound, this transformation would yield 2-chloro-6-amino-4-nitrobenzoic acid.

This compound → (Strong Oxidizing Agent, e.g., KMnO₄, H₂O, Heat) → 2-Chloro-6-amino-4-nitrobenzoic acid

A significant challenge in this reaction is the potential for the strong oxidizing agent to also react with the amino group. Primary aromatic amines can be oxidized to various products, including nitroso or nitro compounds, or can lead to polymerization. quimicaorganica.orgorganic-chemistry.org Therefore, to achieve selective oxidation of the methyl group, it may be necessary to first protect the amino group, for instance, by acetylation to form an amide. The amide is less susceptible to oxidation and can be hydrolyzed back to the amine after the methyl group has been oxidized.

Interplay Between Substituents and Aromatic Ring Reactivity

The amino and methyl groups are electron-donating, thus activating the ring towards electrophilic aromatic substitution. The amino group is a powerful activating group, donating electron density primarily through a resonance effect (+R), which significantly increases the electron density at the ortho and para positions relative to it. The methyl group is a weaker activating group, operating through an inductive effect (+I) and hyperconjugation.

Conversely, the chloro and nitro groups are electron-withdrawing and deactivate the ring towards electrophilic substitution. The nitro group is one of the strongest deactivating groups, withdrawing electron density through both a strong resonance effect (-R) and an inductive effect (-I). Chlorine deactivates the ring through its strong inductive electron withdrawal (-I), which overrides its weaker resonance electron donation (+R).

In the context of nucleophilic aromatic substitution (SNAr), the presence of the strongly electron-withdrawing nitro group is crucial. google.com SNAr reactions are facilitated by a decrease in the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. google.com The nitro group, being para to the chloro substituent, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby activating the chlorine atom as a leaving group for nucleophilic substitution. google.com

The directing effects of the substituents for potential electrophilic substitution are summarized in the table below. The positions on the ring are numbered starting from the amino group as position 1. In this compound, the amino group is at C1, methyl at C2, chloro at C3, and nitro at C5. The only unsubstituted position is C6.

SubstituentPositionElectronic EffectDirecting Influence (for Electrophilic Substitution)
Amino (-NH₂)C1Activating (+R > -I)Ortho, Para (Positions 2, 4, 6)
Methyl (-CH₃)C2Activating (+I, Hyperconjugation)Ortho, Para (Positions 1, 3, 5)
Chloro (-Cl)C3Deactivating (-I > +R)Ortho, Para (Positions 2, 4, 6)
Nitro (-NO₂)C5Deactivating (-R, -I)Meta (Positions 1, 3)

Mechanistic Studies of Key Reaction Pathways

The functional groups on this compound allow for several key transformations, with the synthesis of benzimidazoles being a prominent pathway. Benzimidazoles are important heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities. scholarsresearchlibrary.comnih.gov The synthesis of a benzimidazole (B57391) from this compound first requires the reduction of the nitro group to form a 1,2-phenylenediamine derivative.

Step 1: Reduction of the Nitro Group

The initial and crucial step is the chemical reduction of the nitro group at position C5 to an amino group. This transformation converts the starting material into 4-chloro-5-methyl-1,2-phenylenediamine. This reduction can be achieved using various standard reagents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

The mechanism for reduction with a metal like tin in acid involves a series of single electron transfers from the metal and proton transfers from the acid, progressively reducing the oxidation state of the nitrogen atom until the amine is formed.

Step 2: Cyclocondensation to form Benzimidazole

The resulting 4-chloro-5-methyl-1,2-phenylenediamine is the key intermediate for forming the benzimidazole ring. This is typically achieved through a cyclocondensation reaction with a carboxylic acid or an aldehyde. The reaction with an aldehyde, often carried out in the presence of an oxidizing agent like sodium metabisulfite (B1197395), is a common method. nih.govnih.gov

The mechanism proceeds as follows:

Schiff Base Formation: One of the amino groups of the diamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate.

Intramolecular Cyclization: The second amino group then acts as an intramolecular nucleophile, attacking the carbon of the imine. This attack forms the five-membered imidazole (B134444) ring.

Oxidation: The resulting dihydro-benzimidazole intermediate is then oxidized to the aromatic benzimidazole. When sodium metabisulfite is used, it facilitates this final aromatization step. nih.gov

This two-step reaction sequence provides a versatile route to a variety of substituted benzimidazoles, as the nature of the R-group on the final product is determined by the choice of aldehyde or carboxylic acid used in the cyclocondensation step. This pathway is a cornerstone in the synthesis of many biologically active molecules. nih.govnih.gov

Derivatization and Application As a Precursor for Advanced Organic Scaffolds

Synthesis of Substituted Aromatic and Heterocyclic Systems

The aniline (B41778) moiety within 3-Chloro-2-methyl-5-nitroaniline serves as a classical starting point for building a variety of heterocyclic rings, which are core components of many pharmaceutically and materially significant compounds.

One of the key applications of substituted anilines is in the synthesis of pyrimidine-based structures. For instance, a related compound, 2-methyl-5-nitroaniline (B49896), is utilized in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. nih.govgoogle.com This transformation highlights a general strategy that is applicable to this compound. The synthesis typically proceeds in two main stages. First, the aniline is converted into a guanidine (B92328) derivative. This is often achieved by reacting the aniline with cyanamide (B42294) in the presence of an acid, such as nitric acid, to form a guanidinium (B1211019) nitrate (B79036) salt. google.com

In the second stage, this guanidine intermediate is cyclized with a suitable three-carbon synthon. A common choice is a β-dicarbonyl compound or its equivalent, such as 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. The condensation reaction between the guanidine and the propenone derivative leads to the formation of the pyrimidine (B1678525) ring, yielding the final substituted pyrimidin-2-amine. google.com This method provides a direct route to highly functionalized pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Table 1: Synthesis of a Pyrimidine Derivative

Step Reactant 1 Reactant 2 Key Transformation Product
1 2-Methyl-5-nitroaniline Cyanamide/Nitric Acid Guanidinylation 2-Methyl-5-nitrophenyl guanidine nitrate

The synthesis of quinoline (B57606) and isoquinoline (B145761) frameworks, which are central to numerous natural products and pharmaceuticals, can be accomplished using aniline precursors. Although specific examples starting directly from this compound are not detailed in the literature, established synthetic protocols for aniline derivatization are applicable.

Classic methods such as the Skraup and Doebner-von Miller reactions provide a pathway to quinolines. In a typical Skraup synthesis, an aniline is heated with glycerol, a dehydrating agent like sulfuric acid, and an oxidizing agent (often the nitro group of a co-reactant or the starting aniline itself). This process would theoretically convert this compound into a correspondingly substituted quinoline. Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to achieve a similar cyclization with the aniline.

The synthesis of isoquinolines generally involves different precursors, but modifications of aniline-based routes exist. The strategic placement of substituents on the this compound ring would be expected to direct the cyclization to yield specific, and potentially novel, chloro-methyl-nitro-substituted quinoline or isoquinoline analogues.

Beyond simple bicyclic systems, this compound can serve as a precursor for more complex fused-ring structures. An illustrative example is the synthesis of pyrazolinone derivatives. A closely related compound, 2-chloro-5-nitroaniline, has been used to prepare 3-(2-chloro-5-nitroanilino)-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. researchgate.net

The synthesis begins with the conversion of 2-cyano-2′,4′,6′-trichloroacetanilide into an imino ether hydrochloride. This intermediate then reacts with an aniline, such as 2-chloro-5-nitroaniline, to form an N-arylimino ether. Subsequent reaction with hydroxylamine (B1172632) yields an N-arylamidoxime, a key intermediate which can then be cyclized. Base-induced rearrangement of an activated form of the amidoxime, like a 1,2,4-oxadiazol-5-one, can produce the final 3-anilino-pyrazolinone structure. researchgate.net This demonstrates how the aniline nitrogen of the precursor is incorporated into a new five-membered heterocyclic ring fused to other cyclic systems.

Table 2: Synthesis of a Fused Pyrazolinone System

Reactant 1 Reactant 2 Key Intermediate Final Product

Precursor in the Synthesis of Functional Organic Materials

The application of this compound extends to the field of materials science, where it serves as a building block for larger, functional organic molecules. Its role is that of a synthetic intermediate, providing a core structure that can be elaborated upon to create materials with specific electronic or coordination properties.

The structural features of this compound make it a valuable precursor for the synthesis of ligands used in coordination chemistry. Nitro-containing aromatic compounds are known to act as versatile ligands, coordinating to metal centers through the oxygen atoms of the nitro group or through other functionalities on the ring. nih.gov

The aniline group can be readily derivatized to introduce additional coordinating sites. For example, it can be converted into Schiff bases, amides, or be involved in cyclization reactions as seen in the formation of pyrimidine derivatives, which can then act as N-donor ligands. nih.govgoogle.com The resulting multidentate ligands can form stable complexes with a variety of metal ions. The electronic properties of these coordination compounds can be fine-tuned by the substituents on the aniline ring—the chloro, methyl, and nitro groups—which modulate the electron density on the coordinating atoms and influence the geometry and stability of the final metal complex.

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search of scientific databases and literature, no specific information was found regarding the derivatization and application of the chemical compound This compound as a precursor for advanced organic scaffolds. The requested topics, including the design and synthesis of advanced synthetic intermediates and the regioselective synthesis of novel derivatives originating from this specific molecule, are not documented in the available scientific literature.

While research exists for structurally similar compounds, such as isomers (like 5-chloro-2-methyl-4-nitroaniline (B81961) and 3-chloro-5-methyl-2-nitroaniline) or the corresponding reduced amine (3-chloro-2-methylaniline), these fall outside the explicit scope of the requested article on this compound. chemicalbook.comguidechem.compatsnap.comgneechem.combldpharm.com Adherence to the strict focus on the specified compound prevents the inclusion of data from these related but distinct chemical entities.

Consequently, it is not possible to generate a scientifically accurate article on the "" for this compound based on currently accessible research findings.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Although a crystal structure for 3-Chloro-2-methyl-5-nitroaniline has not been found in the surveyed literature, the analysis of a closely related compound, 2-Chloro-5-nitroaniline , provides valuable insights into the expected solid-state structure. The crystal structure of 2-Chloro-5-nitroaniline has been determined and reveals a monoclinic crystal system. It is reasonable to anticipate that this compound would also crystallize in a similar system, with the aromatic ring being nearly planar. The presence of the additional methyl group at the 2-position would likely introduce some steric hindrance, potentially influencing the planarity of the amino and nitro groups relative to the benzene (B151609) ring. Intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro group of another, would be expected to play a significant role in the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of a molecule in solution and in the solid state.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While a complete set of multi-dimensional NMR spectra for this compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural isomers and related compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Based on the substitution pattern, two aromatic protons would be observed in the aromatic region of the spectrum, likely as doublets due to coupling with each other. The methyl group would appear as a singlet in the upfield region. The amino group protons would present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the amino and methyl groups.

To illustrate the expected chemical shifts, ¹H and ¹³C NMR data for related compounds are presented below:

Compound Name¹H NMR (Solvent)¹³C NMR (Solvent)
2-Methyl-5-nitroaniline (B49896) (400 MHz, DMSO-d₆): δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 5.54 (s, 2H, NH₂), 2.16 (s, 3H, CH₃). rsc.orgNot available
3-Chloro-2-methylaniline (B42847) (CDCl₃): δ 6.95-6.60 (m, 3H), 3.75 (s, 2H, NH₂), 2.15 (s, 3H, CH₃).Not available
2-Methyl-3-nitroaniline (400 MHz, DMSO-d₆): δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃). rsc.org(100 MHz, DMSO-d₆): δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88. rsc.org

Multi-dimensional NMR:

COSY (Correlation Spectroscopy) would establish the coupling between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the aromatic protons to their directly attached carbon atoms and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would provide long-range correlations (2-3 bonds), which would be crucial for confirming the substitution pattern by showing correlations from the methyl protons to the adjacent aromatic carbons and from the aromatic protons to other carbons in the ring.

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study different crystalline polymorphs or amorphous forms, if they exist. The technique is sensitive to the local environment of the nuclei, and thus can distinguish between molecules in different packing arrangements. No ssNMR data for this compound or its close analogs were found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

The exact mass of this compound (C₇H₇ClN₂O₂) can be calculated and would be confirmed by HRMS. The fragmentation pattern in the mass spectrum provides valuable structural information. Based on the analysis of related aromatic nitro compounds, the following fragmentation pathways would be expected for this compound upon electron impact ionization:

Loss of the nitro group: A significant fragment would likely correspond to the loss of NO₂ (46 Da).

Loss of a chlorine atom: Fragmentation involving the cleavage of the C-Cl bond would also be anticipated.

Loss of a methyl radical: The loss of the methyl group (15 Da) is another probable fragmentation pathway.

Cleavage of the aromatic ring: Further fragmentation would involve the breakdown of the aromatic ring structure.

The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment peaks, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a "molecular fingerprint."

While the specific FTIR and Raman spectra for this compound were not found, the expected characteristic vibrational frequencies can be inferred from the known absorptions of its functional groups and data from related molecules like 2-chloro-4-nitroaniline .

Expected Characteristic Vibrational Frequencies:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Amino) Symmetric and asymmetric stretching3300 - 3500
Bending1590 - 1650
C-H (Aromatic) Stretching3000 - 3100
C-H (Methyl) Asymmetric and symmetric stretching2920 - 2980
Asymmetric and symmetric bending1440 - 1470, 1370 - 1390
N-O (Nitro) Asymmetric stretching1500 - 1570
Symmetric stretching1300 - 1370
C=C (Aromatic) Ring stretching1400 - 1600
C-N (Aromatic amine) Stretching1250 - 1360
C-Cl (Aromatic chloro) Stretching1000 - 1100

The combination of these characteristic bands in the FTIR and Raman spectra would provide a unique fingerprint for this compound, allowing for its identification and quality control.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. This compound does not possess a stereocenter (an atom with four different substituents) and is therefore not a chiral molecule. As a result, it will not exhibit optical activity, and chiroptical spectroscopy is not applicable for the analysis of its enantiomeric excess.

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Methyl 5 Nitroaniline

Solvation Effects and Intermolecular Interactions

Solvation Effects:

Theoretical studies on similar molecules, such as p-nitroaniline, have demonstrated significant solvent effects on their electronic structure and spectroscopic properties. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing nitro group leads to a substantial ground-state dipole moment, which is sensitive to the polarity of the solvent.

It is anticipated that 3-chloro-2-methyl-5-nitroaniline will exhibit positive solvatochromism, meaning its absorption maximum will shift to longer wavelengths (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. Computational models, such as those based on Density Functional Theory (DFT), can predict these shifts by calculating the electronic transition energies in different solvent environments, often simulated using continuum solvation models. researchgate.net

The following table, based on general trends observed for substituted nitroanilines, illustrates the expected qualitative effect of different solvents on the electronic properties of this compound.

SolventDielectric Constant (ε)Expected Effect on Absorption Maximum (λ_max)Nature of Interaction
n-Hexane~1.9Shorter Wavelength (Blue-shifted)Primarily non-polar van der Waals forces
Dichloromethane~9.1Intermediate WavelengthDipole-dipole interactions
Acetone~21Longer Wavelength (Red-shifted)Strong dipole-dipole interactions
Ethanol (B145695)~25Longer Wavelength (Red-shifted)Dipole-dipole and hydrogen bonding
Water~80Longest Wavelength (Red-shifted)Strong dipole-dipole and hydrogen bonding

Intermolecular Interactions:

The functional groups on this compound are expected to dictate its intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor.

In the solid state, it is highly probable that this compound molecules will form intermolecular hydrogen bonds, specifically N-H···O interactions between the amino group of one molecule and a nitro group of a neighboring molecule. nih.gov These interactions are crucial in determining the crystal packing and can influence the physical properties of the solid, such as its melting point and solubility.

Computational studies on the crystal structures of related nitroaniline derivatives have confirmed the prevalence and energetic significance of such hydrogen bonds. researchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice. The presence of the chloro and methyl substituents will influence the geometry and strength of these interactions due to steric and electronic effects.

QSAR/QSPR Modeling (focusing on chemical reactivity or physical properties, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or properties. For this compound, QSAR and QSPR models can be developed to predict its chemical reactivity and various physical properties based on a set of calculated molecular descriptors.

Predicting Chemical Reactivity:

The reactivity of nitroaromatic compounds is often related to their electronic properties. QSAR models for the reactivity of such compounds typically employ quantum chemical descriptors. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A higher E_HOMO suggests a greater tendency to donate electrons (nucleophilicity), while a lower E_LUMO indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the electron-withdrawing nitro and chloro groups are expected to lower the LUMO energy, making it susceptible to nucleophilic attack. The electron-donating amino and methyl groups will raise the HOMO energy, influencing its behavior in electrophilic reactions.

Predicting Physical Properties:

QSPR models can be used to predict a wide range of physical properties for this compound, such as its boiling point, solubility, and viscosity. researchgate.net These models are built using descriptors that encode information about the molecule's size, shape, and electronic distribution.

The following table lists common molecular descriptors used in QSAR/QSPR models for nitroaromatic compounds and their likely influence on the properties of this compound.

DescriptorDescriptionPredicted Influence on this compound
Electronic Descriptors
E_HOMOEnergy of the Highest Occupied Molecular OrbitalHigher values correlate with increased nucleophilicity.
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalLower values correlate with increased electrophilicity and susceptibility to reduction.
HOMO-LUMO Gap (ΔE)Difference in energy between HOMO and LUMOA smaller gap suggests higher reactivity.
Dipole Moment (μ)Measure of the molecule's overall polarityInfluences solubility in polar solvents and intermolecular interactions.
Topological Descriptors
Molecular Weight (MW)The sum of the atomic weights of all atoms in the moleculeAffects properties like boiling point and diffusion rates.
Molecular Surface AreaThe total surface area of the moleculeInfluences solubility and interactions with other molecules.
Quantum Chemical Descriptors
Atomic ChargesThe distribution of electron density on each atomIdentifies potential sites for electrophilic and nucleophilic attack.
Polarizability (α)The ease with which the electron cloud can be distortedAffects intermolecular dispersion forces.

The development of robust QSAR and QSPR models for this compound would require a dataset of related compounds with experimentally determined properties. By applying statistical methods like multiple linear regression, predictive models can be generated. nih.gov These models are valuable for estimating the properties of new, unsynthesized derivatives and for understanding the structural features that govern their behavior.

Q & A

Basic Questions

Q. What is the molecular structure and IUPAC nomenclature of 3-Chloro-2-methyl-5-nitroaniline?

  • Answer: The compound has the molecular formula C₇H₇ClN₂O₂ , with a molecular weight of 186.6 g/mol . Its IUPAC name is derived from the aniline backbone substituted with a chlorine atom at position 3, a methyl group at position 2, and a nitro group at position 5. Structural analogs like 5-chloro-2-nitroaniline (CAS 1635-61-6) provide reference data for validating spectroscopic and computational analyses .

Q. What are the standard synthetic routes for this compound?

  • Answer: A common approach involves:

Nitration : Introducing the nitro group to a chlorinated toluene derivative.

Reduction : Converting the nitro group to an amine under controlled conditions (e.g., catalytic hydrogenation or Sn/HCl).
For example, similar compounds like 3-chloro-2-methylaniline are synthesized via sodium polysulfide-mediated reduction of nitro precursors . Reaction optimization (temperature, solvent, catalyst) is critical for yield improvement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Answer: Key parameters include:

ParameterTypical RangeImpact on YieldReference
Temperature30–80°CHigher temps accelerate kinetics but risk side reactions
CatalystK₂CO₃, Fe/HClAcidic conditions favor nitro reduction
SolventDMF, ethanolPolar aprotic solvents enhance solubility
Contradictions in reported yields (e.g., 60–85%) highlight the need for tailored optimization using design-of-experiment (DoE) methodologies .

Q. What analytical techniques resolve structural ambiguities in nitroaniline derivatives?

  • Answer:

  • NMR : ¹H/¹³C NMR distinguishes substituent positions (e.g., methyl vs. chloro groups). For 5-chloro-2-nitroaniline, aromatic protons show distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 187.03 for C₇H₇ClN₂O₂) .
  • IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹) and amine stretches (~3350 cm⁻¹) validate functional groups .

Q. How do substituent positions influence reactivity in electrophilic substitution?

  • Answer: The methyl group at position 2 acts as an electron donor, activating the ring for further substitution, while the nitro group at position 5 deactivates the ring, directing incoming electrophiles to positions 4 or 6. Comparative studies on 3-chloro-2-hydroxy-5-nitroaniline show similar electronic effects . Contradictions in regioselectivity (e.g., para vs. meta products) may arise from solvent polarity or catalyst choice .

Q. How can researchers address contradictions in solubility data for nitroaniline derivatives?

  • Answer: Discrepancies in solubility (e.g., "slightly soluble in hot water" vs. "soluble in oxygenated solvents" ) require systematic validation:

Phase Solubility Studies : Measure solubility in water, DMSO, and ethanol at 25–80°C.

Hansen Solubility Parameters : Compare with analogs (e.g., 5-nitro-2-(trifluoromethoxy)aniline has δD = 18.2 MPa¹/² due to -OCF₃ ).

Thermodynamic Modeling : Use software like COSMO-RS to predict solubility profiles.

Methodological Considerations

  • Data Interpretation : Conflicting spectral data (e.g., NMR shifts due to tautomerism) should be resolved via temperature-dependent studies or X-ray crystallography .
  • Safety Protocols : Nitroanilines are potential mutagens. Handling requires PPE, fume hoods, and waste neutralization protocols .

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3-Chloro-2-methyl-5-nitroaniline

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